(S)-Higenamine hydrobromide

Inflammation Sepsis Chiral Pharmacology

(S)-Higenamine hydrobromide is the enantiopure S-isomer mandatory for reproducible β-adrenoceptor research. Unlike racemic or (R)-forms, it delivers 3.3-fold greater iNOS inhibition (IC50 26.2 vs 86.3 µM) and well-characterized β1 full agonism with chronotropic EC50 of 38 nM and inotropic EC50 of 97 nM — comparable maximal efficacy to isoproterenol. Substituting with incorrect enantiomer introduces uncontrolled variables, ambiguous dose-response relationships, and irreproducible findings. Supplied as ≥98% pure hydrobromide salt for consistent solubility and stability in chiral separation, cardiovascular pharmacology, and respiratory studies. For research use only.

Molecular Formula C16H18BrNO3
Molecular Weight 352.22 g/mol
CAS No. 105990-27-0
Cat. No. B044084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Higenamine hydrobromide
CAS105990-27-0
Synonyms1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol;  1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-hydrobromide-(1S)-6,7-isoquinolinediol;  (S)-Hydrobromide;  (-)-Higenamine Hydrobromide;  (S)-(-)-Norcoclaurine Hydrobromide
Molecular FormulaC16H18BrNO3
Molecular Weight352.22 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br
InChIInChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/t14-;/m0./s1
InChIKeyKNUKFIRMGSQPEM-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Higenamine Hydrobromide (CAS 105990-27-0) – Product Profile and Procurement Overview


(S)-Higenamine hydrobromide (CAS 105990-27-0), also referred to as (S)-norcoclaurine hydrobromide, is the enantiomerically pure S-isomer of the naturally occurring benzylisoquinoline alkaloid higenamine. It acts as a β-adrenoceptor agonist, demonstrating both β1- and β2-adrenergic activity [1]. The compound serves as the entry molecule in the biosynthesis of benzylisoquinoline alkaloids, formed via the condensation of dopamine and 4-hydroxyphenylacetaldehyde by norcoclaurine synthase [2]. Available as a hydrobromide salt, it is supplied with a purity specification typically ≥98% and is intended for research applications in cardiovascular pharmacology, respiratory studies, and chiral separation method development .

Why Generic Substitution of (S)-Higenamine Hydrobromide with Racemic or Alternative Forms Compromises Experimental Outcomes


The biological activity of higenamine is strongly stereospecific. The (S)-enantiomer exhibits markedly higher potency in critical assays compared to both the (R)-enantiomer and the racemic (RS)-mixture [1]. For example, in iNOS inhibition and NO production assays, (S)-higenamine demonstrates an IC50 of 26.2 µM, representing a 3.3-fold greater potency than (R)-higenamine (IC50 = 86.3 µM) and a 2-fold greater potency than the racemate (IC50 = 53.4 µM) [2]. Consequently, substituting enantiopure (S)-higenamine hydrobromide with the racemic form or the incorrect enantiomer introduces uncontrolled variables, leading to reduced potency, ambiguous dose-response relationships, and irreproducible findings in studies of β-adrenoceptor signaling, cardioprotection, or inflammation [1] [3].

Quantitative Differentiation Guide: (S)-Higenamine Hydrobromide vs. Key Comparators


(S)-Higenamine vs. (R)-Higenamine: Enantiomer-Specific Potency in iNOS Inhibition and NO Production

In LPS-stimulated RAW 264.7 macrophages, (S)-higenamine hydrobromide exhibits a 3.3-fold greater inhibitory potency against iNOS expression and NO production compared to its (R)-enantiomer [1]. This stereospecific advantage translates to a significant survival benefit in an in vivo endotoxemia model, where (S)-higenamine treatment significantly increased survival rates in LPS-treated mice, whereas the (R)-isomer only showed a non-significant trend [1].

Inflammation Sepsis Chiral Pharmacology

(S)-Higenamine Hydrobromide vs. Isoproterenol: Comparative Cardiac Chronotropy and Inotropy

In isolated murine atrial preparations, (S)-higenamine hydrobromide functions as a β1-adrenoceptor full agonist, increasing both the rate and force of contraction [1]. Its maximal chronotropic and inotropic responses are comparable to those elicited by the prototypical β-agonist isoproterenol, yet (S)-higenamine achieves these effects at nanomolar concentrations (EC50 = 38 nM for rate; EC50 = 97 nM for force) [1]. While isoproterenol is substantially more potent on a molar basis—requiring approximately 100-fold lower doses to produce equivalent cardiovascular effects in vivo—(S)-higenamine exhibits a distinct safety profile, with a lower propensity for inducing arrhythmias at therapeutic concentrations [2][3].

Cardiovascular Pharmacology β-Adrenoceptor Agonism Heart Failure

(S)-Higenamine Hydrobromide vs. Dobutamine: Vascular Relaxation Potency and α1-Adrenoceptor Affinity

In isolated endothelium-denuded rat thoracic aorta precontracted with phenylephrine, (S)-higenamine hydrobromide elicits concentration-dependent relaxation with a pEC50 of 5.99±1.16, which is comparable to dobutamine (pEC50 = 5.57±0.34) and structurally related tetrahydroisoquinoline analogs (YS49: 5.56±0.32; YS51: 5.55±0.21) [1]. Notably, (S)-higenamine demonstrates α1-adrenoceptor affinity in rat brain homogenates with a Ki of 1.02 µM, indicating weak α1-binding that may contribute to its vasodilatory profile [1]. In vivo hemodynamic studies in dogs further demonstrate that (S)-higenamine produces dose-dependent increases in cardiac output and coronary blood flow similar to dobutamine, but with a superior tolerability profile, showing no serious adverse effects even at doses up to 500 µg/kg/min [2].

Vasodilation Inodilator Activity Congestive Heart Failure

(S)-Higenamine Hydrobromide: Bronchodilatory Activity Compared to β2-Agonist Standards

In isolated guinea pig trachea strips precontracted with acetylcholine, (S)-higenamine hydrobromide induces dose-dependent relaxation with an EC50 of (2.60±0.36) × 10⁻⁵ mol/L [1]. This bronchodilatory effect is mediated through β2-adrenoceptor agonism, as confirmed by both in vitro functional assays and in silico predictive modeling indicating high-probability agonist interaction with the human β2-receptor [2]. (S)-Higenamine is classified as a full β2-adrenoceptor agonist, with activity comparable to clinically used agents such as salbutamol [3]. In vivo, (S)-higenamine protects against histamine-induced bronchoconstriction in guinea pig asthma models, prolonging the latent periods of asthma [1].

Asthma Bronchodilation β2-Adrenoceptor Agonism

(S)-Higenamine Hydrobromide: Chiral Purity Validation and Analytical Differentiation

The separation and quantification of higenamine enantiomers have been rigorously validated using capillary electrophoresis with cyclodextrin chiral selectors. Under optimized conditions—50 mM sodium phosphate buffer containing hydroxypropyl-β-cyclodextrin, 27 cm fused silica capillary (50 µm i.d.), electric field of 340 V/cm, 25°C—(S)- and (R)-higenamine are baseline-resolved with a separation time of less than 6 minutes [1]. The method demonstrates excellent precision, with relative standard deviations of migration time less than 1.6% and peak area less than 3.2%, and achieves detection limits of 1.5 µg/mL (S/N = 3) for each enantiomer [1]. The (S)-higenamine hydrobromide salt is produced by refluxing the (S)-norcoclaurine base with 48% HBr, yielding an optically pure product suitable for use as an analytical reference standard [2].

Chiral Separation Enantiomeric Purity Analytical Method Validation

Validated Application Scenarios for (S)-Higenamine Hydrobromide Based on Quantitative Evidence


Cardiovascular Pharmacology Research: β1-Adrenoceptor Full Agonist Studies

Utilize (S)-higenamine hydrobromide as a reference β1-adrenoceptor full agonist in isolated cardiac tissue preparations. With EC50 values of 38 nM for chronotropic effects and 97 nM for inotropic effects in murine atria, this compound provides a well-characterized pharmacological tool for investigating β1-mediated signaling pathways, as demonstrated by antagonism with propranolol and practolol but not butoxamine [1]. Its maximal efficacy comparable to isoproterenol, coupled with a 100-fold lower potency, allows for graded dose-response studies without the rapid receptor desensitization often observed with high-potency agonists [2].

Inflammation and Sepsis Models: iNOS Modulation Studies Requiring Enantiopure Material

Employ (S)-higenamine hydrobromide in LPS-stimulated macrophage assays (RAW 264.7 cells) or in vivo endotoxemia models to investigate iNOS/NO pathway inhibition. The (S)-enantiomer demonstrates an IC50 of 26.2 µM for iNOS inhibition—3.3-fold more potent than the (R)-enantiomer—and significantly improves survival rates in LPS-treated mice [3]. Procurement of enantiopure (S)-higenamine hydrobromide is mandatory for these studies, as substitution with racemic or (R)-higenamine would reduce potency and obscure the stereospecific nature of the pharmacological effect [3].

Vascular Pharmacology: Comparative Inodilator and Vasorelaxation Studies

Apply (S)-higenamine hydrobromide in isolated vascular ring assays to study β-adrenoceptor-mediated vasorelaxation. In endothelium-denuded rat aorta, (S)-higenamine elicits concentration-dependent relaxation with a pEC50 of 5.99±1.16, comparable to dobutamine (5.57±0.34) [4]. Its documented α1-adrenoceptor affinity (Ki = 1.02 µM) provides a distinct pharmacological fingerprint that can be exploited to differentiate β-mediated vasodilation from α-mediated modulation in mechanistic studies [4]. Additionally, in vivo hemodynamic studies confirm its utility as a pharmacological stress agent with a wide safety margin, showing no serious adverse effects at doses up to 500 µg/kg/min in canine models [5].

Analytical Reference Standard: Chiral Purity Confirmation and Method Development

Use (S)-higenamine hydrobromide as a certified reference standard for developing and validating chiral separation methods. A validated capillary electrophoresis method with hydroxypropyl-β-cyclodextrin achieves baseline resolution of (S)- and (R)-enantiomers in under 6 minutes, with detection limits of 1.5 µg/mL and excellent precision (migration time RSD <1.6%) [6]. The hydrobromide salt form ensures consistent solubility and stability, facilitating accurate preparation of calibration standards for quantifying enantiomeric purity in natural product extracts, synthetic preparations, or biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Higenamine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.